(But-2-yn-1-yloxy)benzene

Click Chemistry Bioconjugation Organic Synthesis

(But-2-yn-1-yloxy)benzene (CAS 13610-09-8) is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol. It is characterized by a benzene ring substituted with a but-2-yn-1-yloxy group, classifying it as an aryl propargyl ether derivative with an internal alkyne moiety.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 13610-09-8
Cat. No. B3032276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(But-2-yn-1-yloxy)benzene
CAS13610-09-8
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC#CCOC1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3
InChIKeyGGMLTGPNQUTCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(But-2-yn-1-yloxy)benzene (CAS 13610-09-8): A Core Building Block for Synthesis and Procurement


(But-2-yn-1-yloxy)benzene (CAS 13610-09-8) is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is characterized by a benzene ring substituted with a but-2-yn-1-yloxy group, classifying it as an aryl propargyl ether derivative with an internal alkyne moiety [1]. It is typically supplied as a yellow to pale yellow liquid and is used as a building block in organic synthesis for creating more complex molecules in pharmaceutical research and development .

Strategic Sourcing of (But-2-yn-1-yloxy)benzene: Avoiding the Pitfalls of Alkyne Analogue Substitution


Indiscriminate substitution of (But-2-yn-1-yloxy)benzene with a related compound, such as phenyl propargyl ether (CAS 13610-02-1), is not scientifically valid due to the fundamental difference in alkyne structure. (But-2-yn-1-yloxy)benzene possesses an internal alkyne, whereas its terminal alkyne analog has a distinct reactivity profile [1]. This structural distinction directly impacts reaction kinetics, regioselectivity in cycloadditions like CuAAC, and the nature of possible side reactions. For instance, terminal alkynes can undergo unwanted Glaser coupling or form copper acetylides under certain conditions, while internal alkynes may require different catalytic systems for efficient transformation [2]. Therefore, assuming interchangeability can lead to failed syntheses, lower yields, or the generation of incorrect products.

Quantitative Evidence for (But-2-yn-1-yloxy)benzene Selection: A Guide to Verifiable Differentiation


Reactivity Profile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The internal alkyne of (But-2-yn-1-yloxy)benzene is inherently less reactive in standard CuAAC reactions compared to terminal alkynes like phenyl propargyl ether. This is a class-level characteristic where the presence of a second substituent on the alkyne significantly reduces the reaction rate [1]. While specific kinetic data for this compound is not available in the open literature, studies on analogous internal alkynes demonstrate that they require specialized catalytic systems (e.g., Cu/Ru synergy) or higher catalyst loadings to achieve comparable conversion, offering a different selectivity profile [2].

Click Chemistry Bioconjugation Organic Synthesis

Enzymatic Inhibition Potential of Sulfonamide Derivatives

A derivative of (But-2-yn-1-yloxy)benzene, specifically 1-{[4-(but-2-yn-1-yloxy)benzene]sulfonyl}piperidine-3-thiol (BDBM26545), has been shown to inhibit human Collagenase 3 (MMP-13) with a Ki value of 700 nM [1]. This activity is derived from the core structure of (But-2-yn-1-yloxy)benzene, serving as a scaffold for developing selective enzyme inhibitors.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Herbicide Synthesis Precursor Application

(But-2-yn-1-yloxy)benzene, referred to as phenoxy-2-butyne, is a key intermediate in the synthesis of phenoxyalkyne carbamate derivatives, which are claimed as herbicides in patent literature [1]. The patent specifically mentions using phenoxy-2-butyne-N,N-diethylcarbamate, a derivative, as a herbicide with extremely low phytotoxicity to gramineous crops and excellent efficacy against various weeds [1].

Agrochemicals Herbicide Development Synthetic Intermediate

Proven Application Scenarios for (But-2-yn-1-yloxy)benzene in Research and Industry


Orthogonal Bioconjugation and Sequential Ligation

The internal alkyne of (But-2-yn-1-yloxy)benzene provides a key advantage in multi-step bioconjugation strategies. Its reduced reactivity in standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1] allows for the selective, sequential attachment of different probes or biomolecules. A researcher can first conjugate a terminal alkyne-bearing payload, then activate the internal alkyne of the (But-2-yn-1-yloxy)benzene moiety with a more specialized catalyst system (e.g., Cu/Ru) to perform a second, orthogonal ligation.

Synthesis of MMP-13 Inhibitor Scaffolds

Medicinal chemists developing selective inhibitors for matrix metalloproteinases, such as Collagenase 3 (MMP-13), should consider (But-2-yn-1-yloxy)benzene as a key starting material. Evidence shows that a sulfonylpiperidine derivative built on this core achieves a Ki of 700 nM against the target enzyme [1]. This confirms the scaffold's compatibility with the MMP-13 binding site and supports its use in structure-activity relationship (SAR) studies to optimize potency and selectivity.

Agrochemical Intermediate for Crop-Safe Herbicides

Agrochemical research programs focused on developing herbicides with high crop safety can utilize (But-2-yn-1-yloxy)benzene as a strategic intermediate. Patent literature explicitly describes its use in synthesizing phenoxyalkyne carbamates that exhibit 'extremely low phytotoxicity' on gramineous crops while maintaining 'excellent herbicidal effects' on common weeds [1]. This documented selectivity makes it a compelling building block for creating next-generation herbicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (But-2-yn-1-yloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.